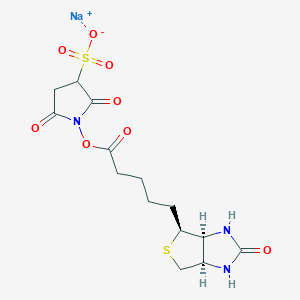

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt

CAS No.: 194041-65-1

Cat. No.: VC3011836

Molecular Formula: C14H18N3NaO8S2

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194041-65-1 |

|---|---|

| Molecular Formula | C14H18N3NaO8S2 |

| Molecular Weight | 443.4 g/mol |

| IUPAC Name | sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

| Standard InChI | InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 |

| Standard InChI Key | DREOJRVDBCALEG-WCYHLEDJSA-M |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |

| SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Properties and Structure

Identification and Nomenclature

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is known by several synonyms in scientific literature and commercial catalogs. The compound's identification parameters are crucial for researchers seeking to utilize it in their experimental work.

| Parameter | Information |

|---|---|

| Primary Name | Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt |

| Common Synonyms | Sulfosuccinimidyl biotin, Sulfo-NHS-Biotin, Sulphosuccinimido biotin |

| CAS Number | 119616-38-5 or 194041-65-1 |

| MDL Number | MFCD00078535 |

| EC Number | 621-097-1 |

| IUPAC Name | sodium;1-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

| PubChem CID | 23667738 |

The compound is registered under two CAS numbers in different databases, which is important to note when searching literature or purchasing the reagent .

Physical and Chemical Properties

The physical and chemical properties of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt determine its handling characteristics and applications in laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₃NaO₈S₂ |

| Linear Formula | C₁₄H₁₈N₃O₈S₂ · Na |

| Molecular Weight | 443.42-443.43 g/mol |

| Physical Form | Solid |

| Appearance | White to off-white solid |

| Density | 1.64 g/cm³ |

| Solubility in Water | 10 mg/mL |

| Storage Temperature | -20°C |

The compound's high water solubility (10 mg/mL) is a significant advantage for biological applications, eliminating the need for organic solvents that might denature proteins or disrupt cellular systems .

Structural Features

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt contains several key structural elements that contribute to its functionality:

-

A biotin moiety that provides high-affinity binding to streptavidin and avidin

-

A spacer arm (5-carbon chain) that reduces steric hindrance

-

A sulfosuccinimide group that enhances water solubility

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines

The SMILES notation for this compound is C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+], representing its complete molecular structure .

Applications in Research and Industry

Protein Labeling

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is extensively used for protein labeling in various biochemical assays. The labeling process involves the reaction between the NHS ester group of the compound and primary amines (typically lysine residues) on proteins, resulting in stable amide bonds. This biotinylation enables subsequent detection using streptavidin or avidin conjugates linked to detection systems such as enzymes, fluorophores, or chromophores .

Bioconjugation

One of the most significant applications of this compound is in bioconjugation techniques. The compound facilitates the attachment of biotin to various biomolecules, including:

-

Proteins and antibodies

-

Peptides

-

Oligonucleotides

-

Small molecules

The resulting biotinylated molecules can be easily purified using streptavidin affinity chromatography or detected in complex mixtures. This capability is particularly valuable in proteomics research, where identifying and isolating specific proteins from complex biological samples is essential .

Diagnostic Applications

In clinical laboratories, Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt plays a crucial role in developing diagnostic tests. The biotin-streptavidin interaction (one of the strongest non-covalent interactions in nature) is leveraged in numerous immunoassay formats:

-

Enzyme-linked immunosorbent assays (ELISA)

-

Western blotting

-

Immunohistochemistry

-

Flow cytometry

The high sensitivity and specificity of these assays make them valuable tools for detecting biomarkers in various diseases, from cancer to infectious diseases .

Cell Biology Applications

Researchers use Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt to study cell surface proteins and cellular interactions. The water-soluble nature of this compound makes it ideal for labeling cell surface proteins without penetrating the cell membrane, allowing for the selective identification and characterization of plasma membrane proteins. This application is crucial for understanding:

-

Cell-cell interactions

-

Receptor-ligand binding

-

Cellular signaling pathways

Drug Development

The compound's applications extend to drug delivery systems, where biotinylation can improve the targeting of therapeutic agents. By attaching biotin to drugs or drug carriers, researchers can direct treatments to specific cells or tissues that express biotin receptors or that can be pre-targeted with biotinylated antibodies. This approach has potential in:

Research Implementations

Laboratory Protocols

A typical protocol for protein biotinylation using Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the following steps:

-

Prepare a fresh solution of the compound (typically 10 mM in water)

-

Mix with protein solution in appropriate buffer (usually PBS at pH 7.4-8.0)

-

Incubate at room temperature for 30 minutes to 2 hours, or overnight at 4°C

-

Remove unreacted compound by dialysis or gel filtration

-

Verify biotinylation efficiency using streptavidin binding assays

An example from the research literature describes the biotinylation of anti-C. sakazakii antibodies:

"10 mM biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt solution was prepared by dissolving 2.2 mg of biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in 0.5 mL of milli-Q water. 10 µL of prepared (at a 30-fold molar excess over IgG) biotin 3-sulfo-N-hydroxysuccinimide (10 mM) solution and 200 µL of rabbit anti–C. sakazakii IgG at original concentration was added to 400 µL of PBS. The mixture was incubated for 1 h at room temperature and then overnight at 4°C."

This protocol demonstrates the practical application of the compound in antibody labeling for immunoassay development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume